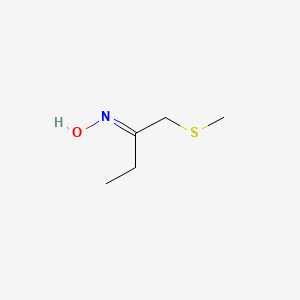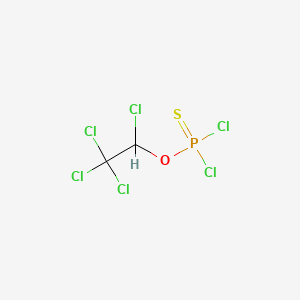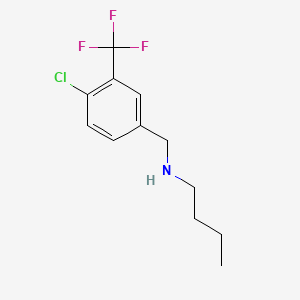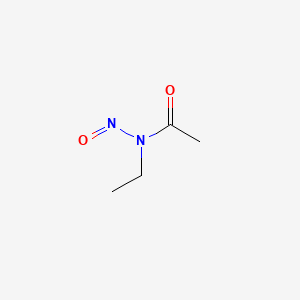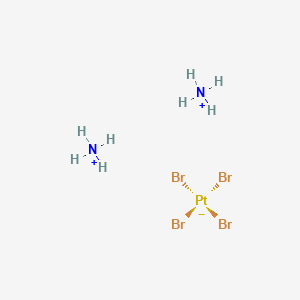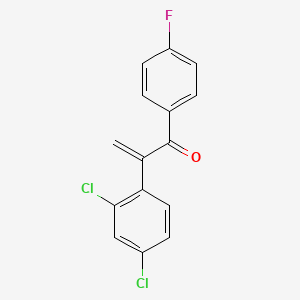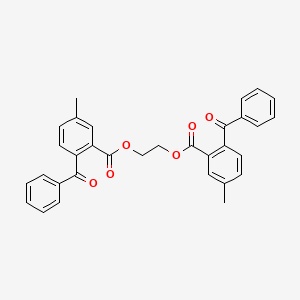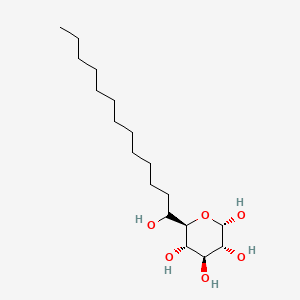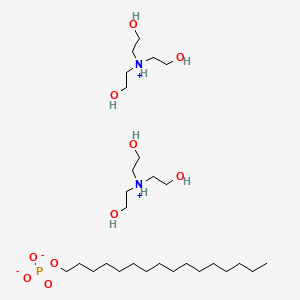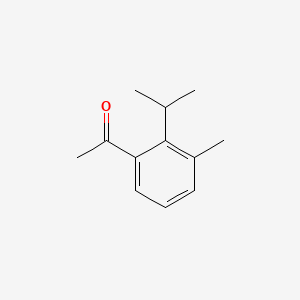
1-(Methyl(1-methylethyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Methyl(1-methylethyl)phenyl)ethan-1-one can be synthesized through Friedel-Crafts acylation of isopropylbenzene (cumene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH(CH}_3\text{)}_2 + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COCH(CH}_3\text{)}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Methyl(1-methylethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-(Methyl(1-methylethyl)phenyl)acetic acid.
Reduction: Formation of 1-(Methyl(1-methylethyl)phenyl)ethanol.
Substitution: Formation of halogenated derivatives such as 4-bromo-1-(Methyl(1-methylethyl)phenyl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(Methyl(1-methylethyl)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Methyl(1-methylethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic aromatic substitution. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways.
Comparación Con Compuestos Similares
1-(Methyl(1-methylethyl)phenyl)ethan-1-one can be compared with other similar compounds, such as:
Acetophenone: Similar structure but lacks the isopropyl group, resulting in different chemical and biological properties.
Benzophenone: Contains two phenyl groups attached to the carbonyl carbon, leading to distinct reactivity and applications.
Propiophenone: Similar to this compound but with an ethyl group instead of an isopropyl group, affecting its chemical behavior and uses.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields.
Propiedades
Número CAS |
71617-19-1 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-(3-methyl-2-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C12H16O/c1-8(2)12-9(3)6-5-7-11(12)10(4)13/h5-8H,1-4H3 |
Clave InChI |
UVZLBPXCXKYVQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)


